1-Bromo-2-chloro-4-ethynylbenzene
Description
1-Bromo-2-chloro-4-ethynylbenzene (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted aromatic compound featuring bromo and chloro substituents at the 1- and 2-positions, respectively, and an ethynyl group at the 4-position. The ethynyl group (sp-hybridized carbon) introduces linear geometry and electron-withdrawing character, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-chloro-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUQDPOZXACHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-ethynylbenzene. The process typically starts with the bromination of 4-ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar halogenation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The industrial methods also focus on minimizing by-products and maximizing the efficiency of the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts and copper(I) iodide in the presence of a base like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The reactions of this compound typically yield products such as substituted benzene derivatives, coupled aromatic compounds, and various oxidized or reduced forms of the original molecule.
Scientific Research Applications
Scientific Research Applications of 1-Bromo-2-chloro-4-ethynylbenzene
This compound is a chemical compound with applications in various scientific research fields. Several studies highlight its role as a building block in synthesizing more complex molecules and investigating chemical reactivity .
Regioselectivity Studies
- 1,3-Dipolar Cycloaddition: this compound is used in regioselectivity studies involving 1,3-dipolar cycloaddition reactions . In one case study, it was reacted with 2-azido-N-(4-diazenylphenyl) acetamide to explore the regioselectivity of the reaction. The study determined that the dipole has a nucleophilic character in this reaction .
- Reactivity Indices: The same study calculated local reactivity indices to understand the reactivity of each site in the reactants. The high local nucleophilicity indices of N23 in 2-azido-N-(4-diazenylphenyl) acetamide define it as the most nucleophilic nitrogen, while C13 in 4-bromo-2-chloro-1-ethynylbenzene has the highest indices, identifying it as the most electrophilic carbon .
Synthesis of Intermediates
- Dapagliflozin Preparation: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is used as an intermediate in the preparation of dapagliflozin, a drug used for treating type 2 diabetes . A process for preparing this intermediate involves reacting a compound of Formula IV with phenetole and reducing the reaction product .
Cancer Research
- Tumor Reduction: 2-Bromo-1-chloro-4-ethynylbenzene has been observed to lead to a reduction in tumor size.
- Anticancer Agents: Certain compounds, including compound 118, have demonstrated significant anticancer activity. For instance, compound 118, 1-(1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, caused cell cycle arrest at the G2/M phase and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . In vivo studies showed that it significantly inhibited tumor growth in a xenograft model of MHCC-97H cells without causing notable toxicity, suggesting its potential as a dual-targeted anticancer agent .
- Tubulin-Targeting Cancer Therapies: Compound 5 exhibited potent activity against MDA-MB-231 breast cancer cells and induced G2/M phase arrest . Its phosphate prodrug, compound 6, demonstrated vascular disrupting activity in vivo, reducing bioluminescence signal in a kidney cancer model in mice .
- Estrogen Receptor Targeting: Compounds 38 and 39 showed significant binding affinity for ER-α and effectively reduced ER-α protein levels, indicating a suppression of estrogen signaling . These compounds bind to the active site of ER-α, causing conformational changes that inhibit receptor activity and show promise as anti-breast-cancer agents targeting ER-α .
Table of Reactivity Indices
| Parameter | 2-azido-N-(4-diazenylphenyl) acetamide | 4-bromo-2-chloro-1-ethynylbenzene |
|---|---|---|
| Global Nucleophilicity (N) | 3.05 eV | 2.84 eV |
| Hardness | 2.19 eV | 2.56 eV |
| Softness | Inverse of Hardness | Inverse of Hardness |
| Electronegativity (χ) | 4.13 eV | 3.97 eV |
Table of Transition State and Activation Energies
| Gas phase ETS (eV) | Gas phase Ea (kcal/mol) | In DMSO ETS (eV) | In DMSO Ea (kcal/mol) | |
|---|---|---|---|---|
| 1,4 triazole | -110271.4 | 21.2 | -110272.0 | 20.4 |
| 1,5 triazole | -110271.9 | 9.5 | -110272.3 | 12.1 |
Mechanism of Action
The mechanism by which 1-bromo-2-chloro-4-ethynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the ethynyl group forms new carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electronic Effects : The ethynyl group in the target compound is a stronger electron-withdrawing group (EWG) than ethenyl or ethoxy, activating the ring for nucleophilic substitution at positions ortho/para to the substituents. In contrast, ethoxy (EDG) deactivates the ring .
- Symmetry : Para-substituted dihalobenzenes (e.g., 1-Bromo-4-chlorobenzene) exhibit higher symmetry, leading to distinct crystallinity and melting points (63–66°C) , whereas ortho-substituted analogs (e.g., 1-Bromo-2-chlorobenzene) have lower symmetry and higher boiling points (198–201°C) due to dipole interactions .
Biological Activity
1-Bromo-2-chloro-4-ethynylbenzene is an organic compound that belongs to the family of halogenated aromatic compounds. Its structure includes a bromine atom, a chlorine atom, and an ethynyl group attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its unique biological activities and potential applications.
Structural Formula
The molecular formula for this compound is . The compound features a bromine atom at the 1-position, a chlorine atom at the 2-position, and an ethynyl group at the 4-position on the benzene ring.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 221.48 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Log P (octanol-water) | 3.75 |
Pharmacological Profile
This compound exhibits several biological activities that make it a compound of interest in pharmacology:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and efficacy, making it relevant in drug-drug interaction studies .
- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is crucial for developing central nervous system (CNS) drugs .
- P-glycoprotein Substrate : Interestingly, it is not a substrate for P-glycoprotein (P-gp), which is a significant factor in determining the bioavailability of many therapeutic agents .
Study on Anticancer Activity
A recent study investigated the anticancer potential of halogenated ethynylbenzenes, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Synthesis and Derivatives
Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the ethynyl group have been shown to improve selectivity and potency against specific molecular targets in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
